molecular formula C11H20N2O3 B8651548 5-(4-Ethylpiperazin-1-yl)-5-oxopentanoic acid CAS No. 318280-29-4

5-(4-Ethylpiperazin-1-yl)-5-oxopentanoic acid

Cat. No. B8651548
Key on ui cas rn: 318280-29-4
M. Wt: 228.29 g/mol
InChI Key: YPARRZFFYXFTCR-UHFFFAOYSA-N
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Patent
US06569854B1

Procedure details

1.5 g of 1-ethylpiperazine and 1.5 g of glutaric anhydride in solution in 5 cm3 of dioxane are added, under argon, to 10 cm3 of dioxane. The stirring is continued at 25° C. for 19 hours. The solvents are evaporated under reduced pressure (2.7 kPa) to give a brown oil which is stirred in ethyl ether. The solid obtained is filtered, rinsed with diethyl ether and then dried at 20° C. (90 Pa) to give 1.95 g of 5-(4-ethylpiperazin-1-yl)-5-oxopentanoic acid in the form of a hygroscopic pink solid which is used as it is.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[CH2:8][CH2:7][NH:6][CH2:5][CH2:4]1)[CH3:2].[C:9]1(=[O:16])[O:15][C:13](=[O:14])[CH2:12][CH2:11][CH2:10]1>O1CCOCC1.C(OCC)C>[CH2:1]([N:3]1[CH2:8][CH2:7][N:6]([C:9](=[O:16])[CH2:10][CH2:11][CH2:12][C:13]([OH:15])=[O:14])[CH2:5][CH2:4]1)[CH3:2]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C)N1CCNCC1
Name
Quantity
1.5 g
Type
reactant
Smiles
C1(CCCC(=O)O1)=O
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents are evaporated under reduced pressure (2.7 kPa)
CUSTOM
Type
CUSTOM
Details
to give a brown oil which
CUSTOM
Type
CUSTOM
Details
The solid obtained
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
rinsed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried at 20° C. (90 Pa)

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
C(C)N1CCN(CC1)C(CCCC(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.95 g
YIELD: CALCULATEDPERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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